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Introduction
Succinate, a key intermediate in the tricarboxylic acid (TCA) cycle, has emerged as a critical

signaling molecule in angiogenesis, the formation of new blood vessels from pre-existing ones.

This metabolic-signaling duality positions succinate at the crossroads of cellular energy status

and vascular biology, making it a molecule of significant interest in both physiological and

pathological angiogenesis, including tumor growth and ischemic diseases.[1][2][3][4] This

technical guide provides an in-depth overview of the core mechanisms by which succinate
contributes to angiogenesis, detailed experimental protocols for studying its effects, and a

summary of quantitative data from key studies.

Core Signaling Pathways
Succinate promotes angiogenesis through two primary, interconnected pathways: the

activation of its cognate receptor, SUCNR1 (also known as GPR91), and the stabilization of

Hypoxia-Inducible Factor-1α (HIF-1α).

The SUCNR1/GPR91 Signaling Pathway
Extracellular succinate acts as a ligand for the G protein-coupled receptor SUCNR1,

expressed on the surface of various cell types, including endothelial cells and retinal ganglion

neurons.[5][6] Activation of SUCNR1 initiates downstream signaling cascades that promote
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angiogenesis. In endothelial cells, this signaling involves the activation of key pro-angiogenic

pathways, including the extracellular signal-regulated kinase (ERK)1/2 and Signal Transducer

and Activator of Transcription 3 (STAT3).[1][5] This ultimately leads to the upregulation of

vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor.[5][6][7]
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Caption: SUCNR1/GPR91 signaling pathway initiated by extracellular succinate.

The HIF-1α Stabilization Pathway
Intracellular accumulation of succinate, often occurring under hypoxic conditions or due to

mutations in succinate dehydrogenase (SDH), can lead to the stabilization of HIF-1α even in

the presence of oxygen (a phenomenon known as pseudohypoxia).[1][4] Succinate
competitively inhibits prolyl hydroxylases (PHDs), the enzymes responsible for marking HIF-1α

for proteasomal degradation.[8] Stabilized HIF-1α translocates to the nucleus, where it acts as

a transcription factor to upregulate the expression of numerous pro-angiogenic genes,

including VEGF.[8][9][10]
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Caption: HIF-1α stabilization pathway driven by intracellular succinate.
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Quantitative Data on Succinate's Angiogenic Effects
The following tables summarize quantitative data from various in vitro and in vivo studies on the

effects of succinate on angiogenesis.

Table 1: Effect of Succinate on Endothelial Cell Proliferation

Cell Type
Succinate
Concentrati
on

Assay
Incubation
Time

Result Reference

pHUVECs 400 µM
BrdU

incorporation
24 h

Significant

increase in

viability

[5]

pHUVECs 800 µM
BrdU

incorporation
24 h

Significant

increase in

viability

[5]

HUVECs 1 mM
EdU

proliferation
-

Significant

increase in

EdU positive

ratio

[11]

Table 2: Effect of Succinate on Endothelial Cell Migration
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Cell Type
Succinate
Concentrati
on

Assay
Incubation
Time

Result Reference

pHUVECs 100-800 µM Transwell 8 h

Concentratio

n-dependent

increase in

migration

[5]

pHUVECs 100-800 µM
Wound

healing
-

Concentratio

n-dependent

increase in

migration

[5]

HUVECs 1 mM
Wound

healing
12 h

Significant

promotion of

wound

healing

[12]

HUVECs - Transwell 16 h

Significantly

higher

migration

than vehicle

[12]

Table 3: Effect of Succinate on Endothelial Cell Tube Formation

Cell Type
Succinate
Concentrati
on

Assay
Incubation
Time

Result Reference

pHUVECs 100-800 µM
Matrigel tube

formation
6 h

Significant

increase in

total tubes

[5]

FpECAs 30 µM
Fibrin tube

formation
-

Significantly

higher tube

length

[13]

Table 4: Effect of Succinate on VEGF Expression
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Cell Type
Succinate
Concentrati
on

Assay
Incubation
Time

Result Reference

pHUVECs 400 µM
Real-time

PCR, ELISA

12 h (mRNA),

24 h (protein)

Significant

increase in

VEGF mRNA

and protein

[5]

HUVECs 1 mM RT-PCR 4 h

Significant

increase in

VEGF gene

expression

[7]

HUVECs 10 mM ELISA 24 h

Significant

increase in

VEGF

secretion

[7]

RGC-5 -
RT-qPCR,

ELISA
-

Upregulated

VEGF

expression

[6]

Experimental Protocols
Detailed methodologies for key experiments cited in the study of succinate's role in

angiogenesis are provided below.

Endothelial Cell Proliferation Assay (BrdU Incorporation)
This assay measures DNA synthesis as an indicator of cell proliferation.
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Seed endothelial cells in a 96-well plate

Starve cells in serum-free medium

Treat cells with varying concentrations of succinate
(e.g., 100 µM, 400 µM, 800 µM)

Add BrdU labeling solution and incubate

Fix and denature the DNA

Incubate with anti-BrdU antibody

Add substrate and measure absorbance

Click to download full resolution via product page

Caption: General workflow for a BrdU cell proliferation assay.

Protocol:

Cell Seeding: Seed primary human umbilical vein endothelial cells (pHUVECs) in a 96-well

plate at a density of 5 x 103 cells/well in complete endothelial growth medium.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 15 Tech Support

https://www.benchchem.com/product/b1194679?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1194679?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starvation: After 24 hours, starve the cells in serum-free endothelial basal medium (EBM) for

6 hours.

Treatment: Replace the starvation medium with EBM containing various concentrations of

succinate (e.g., 0, 100, 200, 400, 800 µM).

BrdU Labeling: Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours at

37°C.

Fixation and Denaturation: Remove the labeling medium, and add 200 µL of FixDenat

solution to each well. Incubate for 30 minutes at room temperature.

Antibody Incubation: Remove the FixDenat solution and add 100 µL of anti-BrdU-POD

antibody solution to each well. Incubate for 90 minutes at room temperature.

Washing: Wash the wells three times with PBS.

Substrate Reaction: Add 100 µL of substrate solution to each well and incubate for 5-10

minutes at room temperature.

Measurement: Stop the reaction by adding 50 µL of 1M H2SO4 and measure the

absorbance at 450 nm using a microplate reader.

Endothelial Cell Migration Assay (Wound Healing)
This assay assesses the ability of a confluent cell monolayer to migrate and close a "wound" or

scratch.
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Grow endothelial cells to a confluent monolayer in a 6-well plate

Create a 'scratch' in the monolayer with a sterile pipette tip

Wash with PBS to remove detached cells

Add medium with varying concentrations of succinate

Image the scratch at 0h and subsequent time points (e.g., 12h, 24h)

Measure the width of the scratch at each time point to quantify migration

Click to download full resolution via product page

Caption: General workflow for a wound healing (scratch) assay.

Protocol:

Cell Seeding: Seed pHUVECs in a 6-well plate and grow until they form a confluent

monolayer.

Scratching: Create a linear scratch in the monolayer using a sterile 200 µL pipette tip.

Washing: Gently wash the wells twice with PBS to remove any detached cells.
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Treatment: Add EBM containing different concentrations of succinate (e.g., 0, 100, 400, 800

µM).

Imaging: Capture images of the scratch at 0 hours and after a defined period (e.g., 12 or 24

hours) using a microscope with a camera.

Analysis: Measure the width of the scratch at multiple points for each condition and time

point. The percentage of wound closure can be calculated as: [(Initial Width - Final Width) /

Initial Width] * 100.

Endothelial Cell Migration Assay (Transwell)
This assay quantifies the chemotactic migration of cells through a porous membrane towards a

chemoattractant.
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Place Transwell inserts into a 24-well plate

Add medium with succinate to the lower chamber

Seed endothelial cells in serum-free medium into the upper chamber

Incubate to allow for cell migration

Remove non-migrated cells from the upper surface of the membrane

Fix and stain the migrated cells on the lower surface

Count the migrated cells under a microscope

Click to download full resolution via product page

Caption: General workflow for a Transwell migration assay.

Protocol:

Chamber Setup: Place Transwell inserts (8 µm pore size) into a 24-well plate.

Chemoattractant: Add 600 µL of EBM containing various concentrations of succinate to the

lower chamber of each well.
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Cell Seeding: Resuspend pHUVECs in serum-free EBM and seed 1 x 105 cells in 100 µL

into the upper chamber of each insert.

Incubation: Incubate the plate for 8-16 hours at 37°C in a CO2 incubator.

Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper

surface of the membrane using a cotton swab.

Fixation and Staining: Fix the migrated cells on the lower surface of the membrane with 4%

paraformaldehyde for 15 minutes, and then stain with 0.1% crystal violet for 20 minutes.

Quantification: Count the number of migrated cells in several random fields of view under a

microscope.

Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures on a

basement membrane matrix.
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Coat a 96-well plate with Matrigel

Incubate to allow the Matrigel to solidify

Seed endothelial cells on the Matrigel

Treat cells with varying concentrations of succinate

Incubate to allow tube formation

Image the tube-like structures

Quantify tube length and branch points

Click to download full resolution via product page

Caption: General workflow for a tube formation assay.

Protocol:

Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of

Matrigel per well.

Solidification: Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
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Cell Seeding and Treatment: Seed pHUVECs (2 x 104 cells/well) onto the Matrigel in EBM

containing different concentrations of succinate (e.g., 0, 100, 400, 800 µM).

Incubation: Incubate the plate for 6-18 hours at 37°C.

Imaging: Capture images of the formed tube-like structures using a microscope.

Quantification: Analyze the images using software (e.g., ImageJ with an angiogenesis plugin)

to quantify parameters such as total tube length and the number of branch points.

Conclusion
Succinate is a potent pro-angiogenic molecule that acts through both extracellular receptor-

mediated and intracellular metabolic signaling pathways. Understanding these mechanisms

and having robust experimental protocols to study them are crucial for developing novel

therapeutic strategies that target angiogenesis in various diseases. This technical guide

provides a comprehensive resource for researchers to investigate the multifaceted role of

succinate in the intricate process of new blood vessel formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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